![molecular formula C21H26ClFN6O2 B2637662 7-butyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898408-37-2](/img/structure/B2637662.png)
7-butyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-butyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26ClFN6O2 and its molecular weight is 448.93. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Actions of Arylpiperazine Derivatives
Arylpiperazine derivatives, related to the given chemical structure, have been studied for their potential pharmacological actions, especially in the treatment of psychiatric and mood disorders. Lurasidone, for instance, is highlighted for its efficacy and safety in treating psychotic and mood disorders. It exhibits distinct pharmacodynamic profiles and shows effectiveness in schizophrenia and acute bipolar depression treatments (Pompili et al., 2018).
Environmental Behavior of Piperazine Derivatives
Piperazine and its derivatives have also been assessed for their environmental occurrence, behavior, and fate. For instance, studies on parabens, which share functional similarities with the given compound through ester and ether functionalities, highlight their ubiquitous presence in water bodies due to the extensive use of paraben-based products (Haman et al., 2015).
Therapeutic Investigations of D2-like Receptors
Research into dopamine D2 receptor ligands, for the treatment of neuropsychiatric disorders, discusses the importance of specific pharmacophoric groups found in arylpiperazine derivatives. These studies focus on developing novel compounds for treating schizophrenia, depression, and anxiety, indicating the critical role of specific moieties for high affinity towards D2 receptors (Jůza et al., 2022).
Development of Analytical Methods
In the pharmaceutical industry, specific and sensitive analytical methods have been developed for compounds like linagliptin, which is chemically similar to the requested compound. These methods, such as high-performance thin-layer chromatography (HPTLC), ensure the quality and stability of pharmaceutical preparations (Rode & Tajne, 2021).
properties
IUPAC Name |
7-butyl-8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClFN6O2/c1-3-4-8-29-17-18(26(2)21(31)25-19(17)30)24-20(29)28-11-9-27(10-12-28)13-14-15(22)6-5-7-16(14)23/h5-7H,3-4,8-13H2,1-2H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEFHJYBUAVTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)F)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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